molecular formula C12H16ClFN2O B2547116 (S)-2-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride CAS No. 1322200-85-0

(S)-2-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride

Cat. No.: B2547116
CAS No.: 1322200-85-0
M. Wt: 258.72
InChI Key: UHYLZZUWQPQMBN-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride” is a compound that contains a benzamide group, a fluorine atom, and a piperidine ring. The “S” denotes the stereochemistry of the compound, indicating that it is the “S” (sinister, or left) enantiomer .


Molecular Structure Analysis

The compound contains a benzamide group, which consists of a benzene ring attached to an amide group. It also has a piperidine ring, which is a six-membered ring with one nitrogen atom. The fluorine atom is likely attached to the benzene ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors like the presence of the fluorine atom and the piperidine ring could influence properties like polarity, solubility, and stability .

Scientific Research Applications

Impact on Pharmacokinetics and Cancer Treatment

The research on novel Anaplastic Lymphoma Kinase (ALK) inhibitors, including compounds with structural similarities to benzamide derivatives, highlights their potential in cancer treatment. These studies indicate how altering chemical structures can affect enzymatic hydrolysis, plasma stability, and pharmacokinetics, crucial for developing effective cancer therapies (Teffera et al., 2013).

Antineoplastic Tyrosine Kinase Inhibitors

Flumatinib, an antineoplastic tyrosine kinase inhibitor in Phase I clinical trials in China for treating chronic myelogenous leukemia (CML), demonstrates the critical role of metabolic pathways in the efficacy and safety of novel therapeutic agents (Gong et al., 2010).

Antimicrobial and Antifungal Applications

Compounds structurally similar to benzamides have shown significant activity against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial and antifungal agents (Anuse et al., 2019).

Potential in Alzheimer's Disease Treatment

The development and evaluation of compounds targeting specific receptors, such as serotonin 1A receptors, provide a foundation for exploring novel treatments for cognitive disorders like Alzheimer's disease (Kepe et al., 2006).

Exploring Antipsychotic Agents

Research into substituted benzamides as D2/5-HT2 antagonists and 5-HT1a agonists furthers understanding of neuroleptic agents, contributing to the development of atypical antipsychotic medications with improved profiles and reduced side effects (Norman et al., 1996).

Future Directions

The future directions for this compound would likely depend on its intended use. If it’s being studied as a potential drug, then future work could involve further pharmacological testing, clinical trials, and eventually, if successful, regulatory approval .

Properties

IUPAC Name

2-fluoro-N-[(3S)-piperidin-3-yl]benzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O.ClH/c13-11-6-2-1-5-10(11)12(16)15-9-4-3-7-14-8-9;/h1-2,5-6,9,14H,3-4,7-8H2,(H,15,16);1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYLZZUWQPQMBN-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)C2=CC=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)NC(=O)C2=CC=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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